molecular formula C10H19NO3 B13869321 2-Methylpropyl 4-hydroxypiperidine-1-carboxylate

2-Methylpropyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B13869321
M. Wt: 201.26 g/mol
InChI Key: YNSWSFFHEYAQDQ-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-hydroxypiperidine-1-carboxylate typically involves the esterification of 4-hydroxypiperidine with 2-methylpropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine derivatives.

    Reduction: Formation of 4-hydroxypiperidine derivatives.

    Substitution: Formation of 4-halopiperidine derivatives.

Scientific Research Applications

2-Methylpropyl 4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and carboxylate ester allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 4-oxopiperidine-1-carboxylate
  • 4-Hydroxypiperidine-1-carboxylate
  • 4-Hydroxypiperidine

Comparison

2-Methylpropyl 4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in chemistry and biology.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-methylpropyl 4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-8(2)7-14-10(13)11-5-3-9(12)4-6-11/h8-9,12H,3-7H2,1-2H3

InChI Key

YNSWSFFHEYAQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCC(CC1)O

Origin of Product

United States

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